molecular formula C19H19BrN2O2S B2754993 N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-2-methoxyacetamide CAS No. 687574-42-1

N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-2-methoxyacetamide

Cat. No.: B2754993
CAS No.: 687574-42-1
M. Wt: 419.34
InChI Key: YAMCCEHXLHKCSC-UHFFFAOYSA-N
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Description

N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-2-methoxyacetamide is a complex organic compound that features a combination of indole, thioether, and acetamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-2-methoxyacetamide typically involves multiple steps, starting with the preparation of the indole derivative. The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The bromination of the indole ring is achieved using bromine or N-bromosuccinimide (NBS) in an appropriate solvent.

The thioether linkage is introduced by reacting the brominated indole with a thiol compound, such as 2-mercaptoethanol, under basic conditions. The final step involves the acylation of the resulting thioether with 2-methoxyacetyl chloride in the presence of a base like triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-2-methoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced at the carbonyl group to form the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom on the phenyl ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Amines, thiols, palladium-catalyzed cross-coupling reactions

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohol derivatives

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-2-methoxyacetamide involves its interaction with molecular targets such as enzymes or receptors. The indole moiety can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The thioether and acetamide groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(4-bromophenyl)-1H-indol-3-yl)acetamide: Lacks the thioether linkage, which may affect its biological activity.

    N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)-2-methoxyacetamide: Similar structure but without the bromine atom, potentially altering its reactivity and interactions.

Uniqueness

N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-2-methoxyacetamide is unique due to the presence of the bromine atom, which can participate in halogen bonding and influence the compound’s electronic properties. The combination of indole, thioether, and acetamide functionalities provides a versatile scaffold for further modification and application in various fields.

Properties

IUPAC Name

N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-2-methoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN2O2S/c1-24-12-17(23)21-10-11-25-19-15-4-2-3-5-16(15)22-18(19)13-6-8-14(20)9-7-13/h2-9,22H,10-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAMCCEHXLHKCSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NCCSC1=C(NC2=CC=CC=C21)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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